2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (P9) belongs to a series of ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylates. These compounds are considered annulated kojic acid derivatives. [] P9 has been specifically studied for its potential as a tyrosinase inhibitor and antioxidant agent. []
This compound can be classified as:
The synthesis of 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile typically involves a multicomponent reaction. The general procedure includes:
This method allows for high yields of the desired pyrano derivatives while maintaining structural integrity and purity .
The molecular structure of 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can be described as follows:
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and elemental analysis are used for structural confirmation. For instance, the IR spectrum shows characteristic absorption bands corresponding to functional groups present in the molecule .
The compound can participate in various chemical reactions due to its functional groups:
These reactions underline its potential utility in developing skin-whitening agents or other therapeutic applications targeting hyperpigmentation disorders .
The mechanism of action primarily involves the inhibition of tyrosinase activity:
The physical and chemical properties of 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile include:
Analytical data from NMR spectroscopy indicates distinct chemical shifts corresponding to various hydrogens in the molecular structure, confirming its identity and purity .
The applications of 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile are diverse:
The 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile core is characterized by a fused bicyclic system consisting of two pyran rings sharing a common C-C bond. This core exhibits partial unsaturation at the 4,8-positions and features three critical substituents:
This arrangement creates a push-pull electronic system that influences molecular polarization and dipole moments. The core structure typically adopts a slightly puckered conformation, with the amino and cyano groups in proximity, potentially enabling intramolecular interactions. The molecular weight of the unsubstituted core is approximately 218 g/mol, providing substantial "scaffold space" for functionalization at positions 4, 6, and the aryl ring without exceeding drug-like molecular weight parameters [1] [3].
Table 1: Fundamental Properties of the Pyrano[3,2-b]pyran Core and Representative Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substitutions |
---|---|---|---|
Core Structure (unsubstituted) | C₁₀H₆N₂O₃ | 202.17 | None |
4-Phenyl Derivative | C₁₆H₁₂N₂O₄ | 296.28 | Phenyl at C4 |
4-(4-Methoxyphenyl) Target Compound | C₁₇H₁₄N₂O₅ | 326.31 | 4-Methoxyphenyl at C4 |
4-(4-Ethoxy-3-methoxyphenyl) Derivative | C₁₉H₁₈N₂O₆ | 370.36 | Ethoxy/methoxy phenyl at C4 |
The structural design of 2-amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile draws direct inspiration from marine natural products, particularly elatenyne and dactomelynes, which contain the pyrano[3,2-b]pyran framework. These brominated C₁₅ acetogenins, isolated from Laurencia species algae, exhibit potent antimicrobial and cytotoxic activities. Their biosynthetic pathways involve polyketide chains that undergo enzymatic cyclization to form the fused pyran systems.
The synthetic compound mimics key structural elements of these natural metabolites:
This bioinspiration strategy leverages evolutionary-optimized natural architectures while enhancing synthetic accessibility and stability. Unlike their natural counterparts, which often contain labile bromo-enol ether functionalities, synthetic derivatives like the 4-methoxyphenyl compound exhibit improved chemical stability while retaining the essential pharmacophore geometry. The hydroxymethyl group at position 6 is particularly significant as it mimics the natural side chain while providing a synthetic handle for further derivatization and prodrug design [5] [9].
The introduction of aryl groups at position 4 creates a distinct spatial arrangement where the aromatic ring projects perpendicularly from the pyranopyran plane. This 4-aryl substitution dramatically influences both physicochemical properties and biological interactions. The 4-(4-methoxyphenyl) derivative (CAS# 194282-56-9) exemplifies strategic pharmacophore design:
Hydrogen Bonding Capabilities: The molecule contains two hydrogen bond donors (amino and hydroxymethyl groups) and seven hydrogen bond acceptors (carbonyl oxygen, pyran ring oxygens, nitrile, methoxy oxygen), enabling complex interactions with biological targets [7] [10].
Lipophilicity Profile: The 4-methoxyphenyl group contributes to a balanced logP value of approximately 0.8, indicating moderate lipophilicity suitable for cellular penetration while maintaining aqueous solubility (>48.9 μg/mL). This represents an optimization between the more hydrophilic 4-hydroxyphenyl (logP ~0.5) and more hydrophobic 4-ethylphenyl (logP ~1.3) analogs [10].
Stereoelectronic Effects: The para-methoxy group on the aryl ring donates electrons through resonance, increasing electron density at the ortho and para positions. This electronic profile potentially enhances interactions with electron-deficient regions of biological targets, such as enzyme catalytic sites.
Three-Dimensional Arrangement: The dihedral angle between the aryl ring and pyran plane ranges from 85-95°, creating a T-shaped topology that complements binding pockets in proteins. This spatial arrangement positions the methoxy group toward solvent-exposed regions while directing the pyranopyran core toward hydrophobic domains.
Table 2: Pharmacophoric Elements and Their Proposed Biological Roles
Structural Feature | Physicochemical Property | Potential Biological Role |
---|---|---|
2-Amino group | Hydrogen bond donor (pKa ~9.5) | Molecular recognition in catalytic sites |
3-Cyano group | Strong dipole (μ ≈ 4.0 D) | Dipolar interactions with receptor residues |
4-(4-Methoxyphenyl) | Enhanced electron density | π-Stacking with aromatic amino acids |
6-Hydroxymethyl | Amphiphilic character | Membrane anchoring; solvation |
8-Oxo group | Hydrogen bond acceptor | Binding to backbone amides |
Pyrano[3,2-b]pyran core | Rigid planar scaffold | Spatial organization of pharmacophores |
The strategic placement of these substituents creates a multifaceted pharmacophore capable of diverse molecular interactions. The ortho-positioned amino and cyano groups form a hydrogen-bonding domain, while the para-methoxy group on the aryl ring introduces steric and electronic modulation that significantly influences target affinity compared to meta- or ortho-substituted analogs. The hydroxymethyl group at position 6 enhances aqueous solubility and provides a vector for additional functionalization without compromising the core scaffold's planarity [2] [7] [9].
Table 3: Comparison of 4-Aryl Substituted Pyrano[3,2-b]pyran Derivatives
Aryl Substituent | CAS Number | Molecular Weight (g/mol) | Calculated logP | Special Features |
---|---|---|---|---|
4-Methoxyphenyl | 194282-56-9 | 326.31 | 0.8 | Balanced lipophilicity |
3-Methoxyphenyl | 3156521 | 326.31 | 0.8 | Asymmetric substitution |
2-Methoxyphenyl | 698977-48-9 | 326.30 | 0.8 | Steric hindrance at ortho position |
Phenyl | 3156203 | 296.28 | 1.2 | Increased hydrophobicity |
4-Ethoxy-3-methoxyphenyl | 16443827 | 370.36 | 1.3 | Extended alkoxy functionality |
The 4-(4-methoxyphenyl) derivative exhibits distinct advantages in drug design, including improved synthetic accessibility compared to ortho-substituted analogs and enhanced electronic properties versus unsubstituted phenyl derivatives. This specific substitution pattern maintains the optimal balance between steric bulk and electronic donation, potentially explaining its prevalence in medicinal chemistry investigations targeting enzyme inhibition and receptor modulation [1] [3] [4].
Compound Names Mentioned:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3